9-Fluorenone hydrazone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

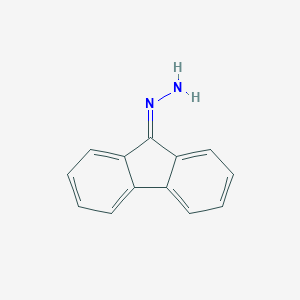

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

fluoren-9-ylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUILAKOMIBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159757 | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13629-22-6 | |

| Record name | 9H-Fluoren-9-one, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13629-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorenone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FLUORENONE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8P2VRA6LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 9 Fluorenone Hydrazone

Overview of Synthetic Strategies for Hydrazone Formation

The synthesis of 9-fluorenone (B1672902) hydrazone is most commonly achieved through the direct reaction of 9-fluorenone with a hydrazine (B178648) derivative, typically hydrazine hydrate (B1144303). biosynth.comchegg.comyoutube.com This method falls under the broader class of reactions for forming Schiff bases and is a well-established transformation in organic chemistry. rsc.org The reaction proceeds by combining the ketone (9-fluorenone) with the nucleophilic hydrazine, leading to the formation of a carbon-nitrogen double bond characteristic of hydrazones.

Condensation Reactions with Hydrazine Derivatives

The core of 9-fluorenone hydrazone synthesis is the condensation reaction between the carbonyl group of 9-fluorenone and hydrazine. chegg.com This reaction is versatile and can be carried out with hydrazine itself or substituted hydrazines to produce a variety of hydrazone derivatives. The initial reaction is often rapid, leading to the formation of the hydrazone, which can sometimes proceed to form the corresponding ketazine, particularly under Wolff-Kishner reaction conditions. acs.org

The mechanism for the formation of this compound is a two-step process initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of 9-fluorenone. chegg.com This attack forms a tetrahedral intermediate known as a carbinolamine.

The efficiency of this compound synthesis is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, the use and type of catalyst, and the temperature and duration of the reaction all play a critical role in determining the final yield and purity of the product. ujpronline.com

The solvent medium is a key parameter in the synthesis. Ethanol (B145695) is a commonly used solvent, as it effectively dissolves the 9-fluorenone reactant and allows for a homogeneous reaction mixture when heated to reflux. youtube.com Its polar protic nature can also help stabilize intermediates. Some syntheses of related derivatives have utilized other solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), with THF being noted for its ability to better dissolve reagents compared to alcoholic solvents. mdpi.com

Polar aprotic solvents, such as dimethylformamide (DMF), may also be employed and can enhance the rate of the initial nucleophilic attack. The choice of solvent is a balance between reactant solubility, reaction kinetics, and practical considerations like boiling point and ease of removal.

Acid catalysis is frequently used to accelerate the condensation reaction. The catalyst, typically a small amount of a protic acid like glacial acetic acid (GAA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), works by protonating the carbonyl oxygen of 9-fluorenone. ujpronline.comprepchem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. nih.gov

Studies on the synthesis of similar fluoren-9-one thiosemicarbazones have shown that the choice of acid catalyst significantly impacts the reaction yield. It was observed that yields generally increased when using less aqueous, stronger acids, with glacial acetic acid providing the highest yields compared to HCl and H₂SO₄. ujpronline.com This highlights the importance of catalyst selection in optimizing the reaction.

Table 1: Effect of Different Acid Catalysts on Product Yield for a Fluoren-9-one Derivative Data adapted from a study on fluoren-9-one thiosemicarbazones to illustrate the catalytic effect. ujpronline.com

| Catalyst | Product Yield (%) |

| Hydrochloric Acid (HCl) | 75 |

| Sulfuric Acid (H₂SO₄) | 82 |

| Glacial Acetic Acid (GAA) | 89 |

Temperature and reaction time are codependent variables that must be optimized to ensure complete reaction while minimizing the formation of byproducts. The synthesis is often carried out at elevated temperatures, typically by refluxing the reaction mixture. youtube.comprepchem.com For instance, refluxing 9-fluorenone with hydrazine hydrate in ethanol (at approximately 78°C) for a period of 2.5 to 6 hours is a common procedure. prepchem.com

The molar ratio of the reactants is also crucial. Using an excess of hydrazine hydrate helps to drive the reaction equilibrium towards the product, ensuring a higher conversion of the 9-fluorenone starting material. acs.org One study reported a 78% yield after refluxing for 6 hours with a 1:1.2 molar ratio of 9-fluorenone to hydrazine hydrate.

Table 2: Reported Conditions for this compound Synthesis

| Reactants & Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

| 9-Fluorenone, Hydrazine Hydrate (1:1.2) | Ethanol | None specified | Reflux (~78) | 6 | 78 | |

| 2-Chloro-9-fluorenone, Hydrazine Monohydrate (1:5.2) | Ethanol | Acetic Acid | Reflux (~78) | 2.5 | 100 | prepchem.com |

| 9-Fluorenone, Hydrazine Hydrate | Ethanol | None specified | Reflux (~78) | Not specified | 99.5+ | youtube.com |

Influence of Reaction Conditions on Yield and Purity

Laboratory-Scale Preparations

The most common laboratory-scale synthesis of this compound involves the condensation reaction of 9-fluorenone with hydrazine hydrate. oup.com This reaction is typically carried out by refluxing the reactants in an ethanol solution. oup.com The use of an excess of hydrazine hydrate helps to drive the reaction to completion. Upon cooling the reaction mixture, this compound precipitates as a crystalline solid, which can then be purified by recrystallization from ethanol. orgsyn.org

An alternative method involves the exchange reaction of 9-fluorenone with N,N-dimethylhydrazone in the presence of anhydrous hydrazine. researchgate.net While effective, the direct condensation with hydrazine hydrate remains the more prevalent laboratory procedure due to its simplicity and high yield. researchgate.net The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). orgsyn.org

| Reactants | Solvent | Conditions | Outcome |

| 9-Fluorenone, Hydrazine Hydrate | Ethanol | Reflux | This compound (Yellow solid) |

| 9-Fluorenone, Hydrazine Monohydrate | Ethanol | Heated to 40 °C, then refluxed | (9H-Fluoren-9-ylidene)hydrazine crystals orgsyn.org |

| 9-Fluorenone, Thiosemicarbazide (B42300) | 1,4-Dioxane (with catalytic acetic acid) | --- | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide mdpi.com |

Industrial-Scale Considerations for Precursor Synthesis (9-Fluorenone)

The industrial production of 9-fluorenone, the essential precursor for this compound, is primarily achieved through the oxidation of fluorene (B118485), a major component of coal tar. guidechem.comgoogle.com Various methods have been developed to optimize this process for large-scale manufacturing.

One prominent method involves the liquid-phase oxidation of fluorene using air or oxygen as the oxidant. guidechem.com This process is often catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene (B28343). guidechem.com The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can enhance the reaction rate and yield, especially when using a two-phase solvent system like toluene and water. google.comgoogle.comwipo.int

Key considerations for industrial-scale synthesis include the efficiency of the catalyst, the ability to recycle the solvent and catalyst, and the purity of the final product. google.comgoogle.com Modern industrial processes for 9-fluorenone synthesis have achieved high fluorene conversion rates (up to 100%) and high selectivity for 9-fluorenone. google.comwipo.int The crude product is typically purified by recrystallization to obtain high-purity 9-fluorenone suitable for further chemical synthesis. guidechem.com

| Raw Material | Catalyst | Solvent System | Key Features |

| Industrial Fluorene | Sodium Hydroxide | Dimethyl Sulfoxide (DMSO) | High-efficiency oxidation with oxygen, solvent recycling. guidechem.com |

| Industrial Fluorene | Alkali | Toluene and Water | Use of a quaternary ammonium salt as a phase transfer catalyst. google.com |

| Fluorene | Alkali | Organic solvent with an aromatic ring and water | Use of a crown ether as a phase transfer agent, allowing for direct recycling of the filtrate. google.comwipo.int |

Derivatization and Functionalization of this compound

This compound is a versatile platform for the synthesis of a wide array of derivatives with tailored properties. Its reactivity allows for modifications at both the fluorene core and the hydrazone functional group.

Substituted 9-fluorenone hydrazones can be prepared by starting with a substituted 9-fluorenone. For instance, the condensation of 2,7-dihalo-9-fluorenones or 2,7-dinitro-9-fluoren-9-one with hydrazine hydrate yields the corresponding substituted 9-fluorenone hydrazones. jmaterenvironsci.com These substitutions on the fluorene ring can significantly influence the electronic and, consequently, the chemical properties of the resulting hydrazone.

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including thiazole (B1198619) derivatives. mdpi.com For example, reaction of 9-fluorenone with thiosemicarbazide produces 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com This intermediate can then be cyclized with various α-haloketones in a Hantzsch-type reaction to yield a range of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives. mdpi.com The choice of the α-haloketone allows for the introduction of different substituents onto the thiazole ring. mdpi.com

The reactivity of this compound extends to reactions with various electrophilic reagents. For example, its reaction with ferric chloride (FeCl₃) in chloroform (B151607) leads to the formation of 9-fluorenone azine. researchgate.netscribd.com The proposed mechanism involves the coordination of the iron(III) chloride to the iminic carbon, which enhances its electrophilicity and facilitates the formation of the azine dimer. researchgate.net

A significant application of this compound derivatives is in the development of photochromic materials. scispace.comaustinpublishinggroup.com These materials exhibit reversible color changes upon exposure to light. Fluorenone hydrazones are used as precursors for the synthesis of photochromic dihydroindolizines. jmaterenvironsci.comscispace.comaustinpublishinggroup.com The rigid and planar structure of the fluorene unit, combined with the reactive hydrazone group, provides a robust scaffold for creating molecules that can undergo reversible photochemical reactions, making them suitable for applications such as optical data storage and molecular switches.

Reaction Mechanisms Involving this compound

The reactivity of this compound is characterized by its participation in various reaction mechanisms, most notably oxidation reactions. Understanding these pathways is crucial for its application in synthetic chemistry.

Oxidation Reactions

This compound is susceptible to oxidation by strong oxidizing agents, with potassium permanganate (B83412) being a well-studied example. The kinetics and mechanism of this reaction have been investigated in both acidic and alkaline environments, revealing complex dependencies on the reaction conditions.

The oxidation of this compound by potassium permanganate (KMnO₄) leads to the formation of 9H-fluorenone as the primary product. austinpublishinggroup.comscispace.com Spectroscopic analyses, including GC/MS and FT-IR, have confirmed the identity of the product, with the former showing a molecular ion peak at m/z = 180 and the latter indicating the emergence of a carbonyl group (C=O) peak around 1725 cm⁻¹ and the disappearance of the amino group (NH₂) peaks. scispace.comresearchgate.net The stoichiometry of the reaction in an alkaline medium shows that one mole of this compound reacts with four moles of permanganate. researchgate.net

Kinetic studies have been conducted to determine the order of the reaction with respect to the various reactants.

In Alkaline Media: The oxidation of this compound in an alkaline medium (0.01–0.1 mol dm⁻³ NaOH) demonstrates a first-order dependence on the concentration of the permanganate ion ([MnO₄⁻]). researchgate.net The reaction exhibits a fractional order of 0.8 with respect to the concentration of this compound and 0.6 with respect to the hydroxide ion concentration ([OH⁻]).

In Acidic Media: When the reaction is carried out in acidic solutions, it consistently shows a first-order dependence on the permanganate ion concentration. austinpublishinggroup.com The reaction order with respect to the this compound concentration is less than unity, specifically 0.7. The order with respect to the hydrogen ion concentration ([H⁺]) is found to be a fractional second order, at 1.2. austinpublishinggroup.com

Table 1: Reaction Order in the Permanganate Oxidation of this compound

| Reactant | Order in Alkaline Medium | Order in Acidic Medium |

| Permanganate (MnO₄⁻) | 1 | 1 |

| This compound | 0.8 | 0.7 |

| Hydroxide Ion (OH⁻) | 0.6 | N/A |

| Hydrogen Ion (H⁺) | N/A | 1.2 |

The mechanism of oxidation is thought to proceed through the formation of an intermediate complex.

Intermediate Complex Formation: In both alkaline and acidic media, a proposed mechanism involves the formation of an intermediate complex between the permanganate ion and this compound. scispace.com In alkaline conditions, the active species of permanganate is suggested to be MnO₄·OH²⁻, which forms a 1:1 intermediate complex with the hydrazone.

Radical Formation: The cleavage of this intermediate complex is believed to generate a free radical intermediate. scispace.com The presence of free radicals in the reaction has been confirmed through kinetic isotope effects. This radical species is then rapidly oxidized to the final product, 9H-fluorenone.

The nature of the acidic medium influences the rate of oxidation. Studies comparing the reaction in perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) have revealed differences in reaction rates. austinpublishinggroup.com

Under comparable experimental conditions, the oxidation of this compound is slightly faster in sulfuric acid than in perchloric acid. austinpublishinggroup.com The proposed mechanism in acidic media suggests that the protonation of this compound enhances the electrophilic attack by the permanganate ion. The active oxidant in acidic media is proposed to be HMnO₄. The reaction is thought to proceed through the formation of a diazo intermediate before yielding the final ketone product.

The activation parameters for the permanganate oxidation of this compound have been evaluated in acidic media at 20°C. austinpublishinggroup.com These parameters provide insight into the thermodynamics of the reaction.

Table 2: Activation Parameters for the Oxidation of this compound in Acidic Media

| Parameter | Sulfuric Acid (H₂SO₄) | Perchloric Acid (HClO₄) |

| Activation Energy (Eₐ) | 38.9 kJ mol⁻¹ | 41.2 kJ mol⁻¹ |

| Enthalpy of Activation (ΔH≠) | 36.4 kJ mol⁻¹ | 38.7 kJ mol⁻¹ |

| Entropy of Activation (ΔS≠) | -135 J mol⁻¹K⁻¹ | -130 J mol⁻¹K⁻¹ |

| Gibbs Free Energy of Activation (ΔG≠) | 78.9 kJ mol⁻¹ | Not specified |

The negative values for the entropy of activation (ΔS≠) suggest the formation of a more ordered transition state, which is consistent with the proposed formation of an intermediate complex. The reaction is more exothermic in sulfuric acid, as indicated by the lower enthalpy of activation (ΔH≠).

Redox Pathways

This compound can undergo various redox reactions, with its oxidation having been studied in detail. The oxidation of this compound by potassium permanganate (KMnO₄) in acidic media has been shown to yield 9H-fluorenone as the primary product. austinpublishinggroup.com Kinetic studies in both perchloric and sulfuric acid solutions indicate that the reaction mechanism involves the formation of an intermediate complex between the hydrazone and the permanganate ions. austinpublishinggroup.com

Wolff-Kishner Reduction and Related Denitrogenation Reactions

The Wolff-Kishner reduction is a classic organic reaction that reduces a carbonyl group to a methylene (B1212753) group. This compound, as a pre-formed derivative of 9-fluorenone, is a key intermediate in this process. wikipedia.org

Mechanism of Carbonyl Group Reduction to Methylene

The Wolff-Kishner reduction of this compound proceeds through a well-established mechanism under strong basic conditions at elevated temperatures. wikipedia.orgbyjus.commasterorganicchemistry.com

Formation of Hydrazone : The process begins with the formation of this compound from 9-fluorenone and hydrazine. Using a pre-formed hydrazone can be advantageous. wikipedia.orgbyjus.com

Deprotonation : In a highly basic medium (e.g., potassium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol), the terminal nitrogen of the hydrazone is deprotonated to form a hydrazone anion. wikipedia.orgmasterorganicchemistry.com This step is often the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com

Tautomerization and Protonation : The resulting anion can be represented by a resonance structure with a negative charge on the carbon atom. masterorganicchemistry.com This intermediate is protonated by the solvent, leading to the formation of a diimide (azo) intermediate. youtube.com

Second Deprotonation : The strong base deprotonates the remaining nitrogen atom of the diimide intermediate. youtube.com

Denitrogenation : This leads to the collapse of the intermediate, releasing a stable molecule of nitrogen gas (N₂) and forming a carbanion at the 9-position of the fluorene ring system. byjus.comyoutube.com

Final Protonation : The highly reactive carbanion is rapidly and irreversibly protonated by a solvent molecule to yield the final reduced product, fluorene. wikipedia.orgbyjus.com

Role of Hydrazine Concentration and Stoichiometry

The stoichiometry of hydrazine relative to the fluorenone substrate is critical for the successful reduction to fluorene and for minimizing by-product formation. Research has demonstrated that an insufficient amount of hydrazine leads to poor yields of the desired fluorene. lookchem.com

Complete conversion to fluorene requires a significant excess of the reducing agent. Specifically, a six-fold excess of hydrazine hydrate has been found to be optimal for securing the best yield of fluorene when using the Huang-Minlon modification of the Wolff-Kishner reaction. lookchem.com As the molar ratio of hydrazine to fluorenone is decreased, the yield of fluorene drops, and the formation of by-products increases. lookchem.com The excess hydrazine appears to be involved in the decomposition of the intermediate fluorenone ketazine and may act as a hydrogen donor to radical intermediates. lookchem.com

Table 1: Effect of Hydrazine Stoichiometry on Product Yield in the Reduction of 9-Fluorenone This table is generated based on findings reported in the literature. lookchem.com

| Molar Ratio (Hydrazine : Fluorenone) | Fluorene Yield | 9,9'-Bifluorene Yield |

| 1:1 | Low | Substantial |

| Increasing Ratio | Increasing | Decreasing |

| 6:1 | Optimal / Complete Conversion | Minimal / None |

Formation of By-products (e.g., 9,9'-bifluorene, fluorenone ketazine)

When the Wolff-Kishner reduction of 9-fluorenone is performed with insufficient hydrazine, two main by-products are observed: fluorenone ketazine and 9,9'-bifluorene. lookchem.com

Fluorenone Ketazine : Under the basic conditions of the reaction, the initial rapid step is the formation of fluorenone ketazine (also known as 9,9'-bifluorenylidenehydrazine). lookchem.com This occurs even when an excess of hydrazine is present. The ketazine is formed from the reaction of the initially formed hydrazone with another molecule of 9-fluorenone.

9,9'-Bifluorene : This dimeric product becomes a major by-product at low hydrazine concentrations. lookchem.com Its formation may be attributed to a free-radical mechanism. It is proposed that the decomposition of the hydrazone or the ketazine generates fluorenyl radicals, which can then dimerize to form 9,9'-bifluorene. lookchem.com This by-product can itself be reduced to fluorene in the presence of sufficient hydrazine. lookchem.com

Catalytic Approaches (e.g., Palladium-catalyzed cascade)

Beyond the classic Wolff-Kishner conditions, this compound can participate in more advanced catalytic transformations. A notable example is a denitrogenative palladium-catalyzed cascade reaction for the synthesis of polysubstituted fluorenes. researchgate.netrsc.org In this process, the hydrazone serves a dual role: it facilitates a key oxidative addition step from Pd(II) to Pd(IV) within a Catellani-type pathway and also acts as the methylene synthon in the final product. researchgate.netrsc.org This modern approach allows for the modular and regioselective construction of complex fluorene structures under catalytic conditions, highlighting the synthetic versatility of the hydrazone functional group beyond simple reduction. rsc.org

Metal Complexation and Catalytic Processes

The hydrazone functional group in this compound is an effective ligand for coordinating with metal ions. It can act as a bidentate ligand, forming stable complexes with a variety of transition metals. researchgate.net

Schiff bases derived from 9-fluorenone, which are structurally related to the hydrazone, have been used to synthesize complexes with metals such as ruthenium, rhodium, iridium, copper, and zinc. researchgate.netlookchem.com The resulting metal complexes have been investigated for their chemical properties and potential applications. researchgate.net

The reaction of this compound with certain metal precursors can also lead to redox processes. For instance, its reaction with gold(III)-isocyanide complexes results in unstable species that quickly decompose to produce metallic gold, indicating that the hydrazone can reduce the Au(III) center. rsc.org This demonstrates that in addition to forming stable complexes, this compound can participate directly in catalytic cycles involving metal centers through redox pathways. rsc.org

Spectroscopic Characterization and Computational Chemistry of 9 Fluorenone Hydrazone

Experimental Spectroscopic Investigations

Experimental techniques provide foundational data on the molecular structure and electronic properties of 9-Fluorenone (B1672902) hydrazone. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) are crucial for elucidating its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netsemanticscholar.org

NMR spectroscopy is a powerful tool for determining the structure of 9-Fluorenone hydrazone by mapping the magnetic fields around its atomic nuclei. Studies have been conducted using various NMR techniques in different deuterated solvents to understand the compound's behavior in diverse chemical environments. researchgate.netsemanticscholar.org

The ¹H NMR and ¹³C NMR spectra of this compound have been recorded in several solvents, including deuterated acetonitrile (B52724) (CD₃CN), chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol (B129727) (methanol-d₄). researchgate.netsemanticscholar.org This allows for a comprehensive analysis of the proton and carbon environments within the molecule.

In one study, the ¹H NMR spectrum of this compound showed specific signals for the aromatic protons and the amino protons of the hydrazone group. oup.com Key signals were observed at δ = 7.90 ppm (H8), δ = 7.73 ppm (H1), and δ = 6.41 ppm for the amino protons. oup.com The distinct chemical shifts for H1 and H8 are indicative of the anisotropic effects arising from the molecular geometry. The ¹³C NMR spectra provide complementary information, detailing the electronic environment of each carbon atom in the fluorene (B118485) backbone and the C=N bond of the hydrazone moiety. researchgate.netsemanticscholar.org

¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton | Chemical Shift (ppm) |

|---|---|

| H8 | 7.90 |

| H1 | 7.73 |

¹³C NMR Chemical Shifts (δ) in Various Solvents

| Solvent | C=N | Aromatic Carbons |

|---|---|---|

| CDCl₃ | Reported | Reported |

| DMSO-d₆ | Reported | Reported |

| CD₃CN | Reported | Reported |

Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR spectroscopy has been utilized to differentiate between the methine (CH) and methylene (B1212753) (CH₂) groups in the molecule. For this compound, DEPT-135 spectra, recorded in solvents like CDCl₃, DMSO-d₆, CD₃CN, and methanol-d₄, confirm the presence of CH groups within the aromatic fluorene rings and the absence of CH₂ and CH₃ groups, which is consistent with its rigid, aromatic structure. researchgate.netsemanticscholar.org

DEPT-135 NMR Analysis

| Carbon Type | Signal | Expected in this compound |

|---|---|---|

| CH | Positive | Yes |

| CH₂ | Negative | No |

| CH₃ | Positive | No |

The chemical shifts of this compound's protons and carbons exhibit dependency on the solvent used, which highlights the interactions between the solute and solvent molecules. A comparative analysis of NMR spectra in CDCl₃, DMSO-d₆, CD₃CN, and methanol-d₄ reveals shifts in the resonance frequencies of the nuclei. researchgate.netsemanticscholar.org These solvent-induced shifts are attributed to factors such as solvent polarity, hydrogen bonding capabilities, and anisotropic effects of the solvent molecules. For instance, polar and hydrogen-bond-donating solvents can significantly influence the chemical shift of the NH₂ protons. researchgate.netsemanticscholar.org Computational studies using the Gauge-Independent Atomic Orbital (GIAO) method have been employed to calculate theoretical NMR spectra in different solvents, showing good correlation with experimental data. researchgate.netsemanticscholar.org

Fourier-Transform Infrared (FT-IR) Spectroscopy.researchgate.netbenchchem.comnist.gov

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by the disappearance of the strong carbonyl (C=O) stretching vibration, which is prominent in its precursor, 9-fluorenone, at around 1700 cm⁻¹. In its place, the spectrum of the hydrazone shows characteristic absorption bands for the N-H and C=N groups.

The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed in the region of 3200-3400 cm⁻¹. The imine (C=N) stretching vibration appears around 1600 cm⁻¹. The presence of these bands, along with the aromatic C-H and C=C stretching vibrations, confirms the successful conversion of the ketone to the hydrazone. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3300 | Indicates the presence of the hydrazone's amino group. |

| Aromatic C-H Stretch | >3000 | Corresponds to the protons on the fluorene rings. |

| C=N Stretch | ~1600 | Confirms the formation of the imine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy.researchgate.netsemanticscholar.orgbenchchem.com

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The formation of the hydrazone from 9-fluorenone results in an extended system of conjugated π-electrons, which influences the electronic absorption spectrum. This extension of conjugation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the parent ketone.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been performed to simulate the electronic absorption spectra in both the gas phase and in various solvents. researchgate.netsemanticscholar.org These computational models, such as the Polarizable Continuum Model (PCM), help in assigning the observed electronic transitions and understanding the influence of solvent polarity on the absorption maxima. researchgate.netsemanticscholar.org

UV-Vis Absorption Data

| Solvent | λmax (nm) | Notes |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to determine the structural and electronic properties of this compound. researchgate.netsemanticscholar.org In positive-ion mode (ESI+), the analysis of this compound provides crucial information about its molecular weight and fragmentation patterns. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Other significant peaks observed in the mass spectrum of this compound include fragments at m/z 165 and 166, with the peak at m/z 165 often being the most intense (top peak). nih.gov The molecular ion peak itself is observed at m/z 194. nih.gov

| Ion/Fragment | m/z Value | Relative Intensity |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | 194 | 2nd Highest |

| Fragment 1 | 165 | Top Peak |

| Fragment 2 | 166 | 3rd Highest |

X-ray Crystallography

Studies have shown that this compound crystallizes in a monoclinic system with the space group P2₁ researchgate.netsemanticscholar.org. The determination of the crystal structure confirms the planar nature of the fluorene moiety and the configuration of the hydrazone group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Theoretical and Computational Studies

Theoretical calculations are essential for complementing experimental data, offering deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) has been employed to investigate the molecular structure and spectroscopic properties of this compound. researchgate.netsemanticscholar.org A common approach involves using the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these computational studies. researchgate.netsemanticscholar.orgnih.gov Such calculations allow for the prediction of various molecular properties that can be compared with experimental findings. researchgate.netsemanticscholar.org

Geometry optimization of this compound is performed using DFT methods to find the lowest energy conformation of the molecule. researchgate.netnih.gov The calculations at the B3LYP/6-311++G(d,p) level of theory yield optimized structural parameters, such as bond lengths and angles. researchgate.netsemanticscholar.org These theoretical values are then compared with the experimental data obtained from X-ray crystallography to validate the computational method. researchgate.net The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the molecule's reactivity and electronic transitions. nih.gov

Vibrational frequency calculations are carried out at the same level of theory (B3LYP/6-311++G(d,p)) following geometry optimization to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.netresearchgate.net The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra. researchgate.netsemanticscholar.org Theoretical vibrational frequencies obtained by DFT calculations have shown good agreement with the experimental values for this compound. researchgate.netsemanticscholar.org

Density Functional Theory (DFT) Calculations

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic absorption spectra of molecules by predicting their vertical excitation energies and oscillator strengths. For this compound, TD-DFT calculations have been performed to understand its UV-Vis absorption characteristics.

Theoretical studies have successfully calculated the electronic absorption spectra of this compound in both the gas phase and in various solvent systems. researchgate.net These calculations are often carried out using the B3LYP functional combined with the 6-311++G(d,p) basis set. researchgate.net To account for the influence of different chemical environments on the electronic transitions, the polarizable continuum model (PCM) is frequently employed to simulate solvent effects. researchgate.net

The data generated from these calculations, such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), provide a theoretical counterpart to experimental UV-Vis spectra. For instance, calculations on the parent molecule, 9-fluorenone, using the TD-DFT method at the B3LYP/6-311++G(d,p) level of theory, have been used to determine vertical excitation energies and analyze shifts in absorption spectra in different solvents like hexane (B92381) and acetonitrile. This approach allows for a detailed assignment of electronic transitions, such as n→π* and π→π*, which are crucial for understanding the photophysical properties of the molecule.

Below is an interactive table summarizing typical data obtained from TD-DFT calculations for a molecule like this compound.

| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| Gas Phase | 355 | 3.49 | 0.215 | HOMO -> LUMO |

| Methanol | 362 | 3.42 | 0.230 | HOMO -> LUMO |

| DMSO | 365 | 3.39 | 0.238 | HOMO -> LUMO |

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method effectively addresses the gauge-origin problem in magnetic property calculations, leading to more accurate predictions.

For this compound, the GIAO method has been employed at the DFT level, commonly with the B3LYP/6-311++G(d,p) theoretical model, to calculate the 1H and 13C NMR spectra. researchgate.net These theoretical calculations have been performed in various deuterated solvents, such as acetonitrile (CD3CN), chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), and methanol (methanol-d4), to compare with experimental data. researchgate.netsemanticscholar.org

The correlation between the theoretically calculated and experimentally observed chemical shifts is often excellent. Studies on this compound report correlation coefficients (R²) for 13C NMR shifts to be as high as 0.99 in all tested solvents. researchgate.netsemanticscholar.org For 1H NMR, the correlation coefficients are typically in the range of 0.91 to 0.98, demonstrating a strong agreement between the calculated and experimental values. researchgate.netsemanticscholar.org This high level of accuracy allows for the unambiguous assignment of NMR signals and provides confidence in the computationally optimized molecular structure.

The table below presents a sample comparison of experimental versus GIAO-calculated 13C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Experimental δ (ppm) in DMSO-d6 | Calculated δ (ppm) in DMSO | Difference (ppm) |

|---|---|---|---|

| C=N | 145.8 | 146.2 | -0.4 |

| C1 | 128.9 | 129.1 | -0.2 |

| C4 | 127.5 | 127.8 | -0.3 |

| C9a | 139.5 | 139.3 | +0.2 |

Basis Set Selection and Effects (e.g., 6-311++G(d,p))

The choice of basis set is a critical factor in computational chemistry that significantly influences the accuracy and cost of the calculations. A basis set is a set of mathematical functions used to construct molecular orbitals. For molecules like this compound, which contain heteroatoms and delocalized π-systems, a flexible and robust basis set is required for accurate property prediction.

The 6-311++G(d,p) basis set is a popular choice for DFT calculations on such organic molecules. researchgate.net This is a Pople-style, split-valence triple-zeta basis set. The components of its notation signify:

6-311G : Describes the core orbitals with a single contracted Gaussian function (composed of 6 primitives) and the valence orbitals with three functions (composed of 3, 1, and 1 primitives, respectively). This triple-zeta representation allows for greater flexibility in describing the valence electron distribution.

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs, anions, or excited states where electrons may be loosely bound.

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape and polarize, which is essential for describing chemical bonding accurately.

The use of the 6-311++G(d,p) basis set in conjunction with the B3LYP hybrid functional has been shown to provide a good balance between computational cost and accuracy for the geometry optimization, vibrational frequency, and electronic property calculations of this compound. researchgate.net This level of theory yields theoretical vibrational frequencies and NMR chemical shifts that are in good agreement with experimental values, confirming its suitability for characterizing the compound. researchgate.net

Computational Modeling of Reaction Mechanisms

While this compound is known to participate in reactions such as the Wolff-Kishner reduction and palladium-catalyzed cascade reactions, detailed computational studies specifically modeling the reaction mechanisms (e.g., transition state calculations, intrinsic reaction coordinate analysis) for this compound itself are not extensively available in the searched literature. researchgate.net Such studies are crucial for understanding the energetics and pathways of chemical transformations, including the identification of intermediates and transition states. General mechanisms for the Wolff-Kishner reduction involve the formation of a hydrazone anion followed by the rate-determining deprotonation step. wikipedia.orgnrochemistry.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a target protein. Although hydrazone derivatives are a class of compounds frequently investigated in molecular docking studies for their potential biological activities, specific molecular docking studies focusing solely on this compound against particular protein targets were not identified in the reviewed literature. nih.govwu.ac.th Docking studies on related hydrazone compounds often explore their interactions within the active sites of enzymes like carbonic anhydrase or cholinesterase. nih.gov

Advanced Applications and Research Frontiers of 9 Fluorenone Hydrazone

Material Science Applications

9-Fluorenone (B1672902) hydrazone and its derivatives are recognized for their versatile applications in material science, stemming from their unique chemical structures. These compounds serve as precursors and active components in the development of advanced materials with tailored optical and protective properties.

Photochromic Materials Development

Hydrazones are a promising class of molecular photoswitches, valued for their synthetic accessibility and high photochemical and thermal stability. dartmouth.edu This makes them a modular framework for creating photochromic materials, which can reversibly change their properties upon exposure to light. dartmouth.edu The dynamic manipulation of material properties through such light-sensitive molecules can lead to adaptive and functional materials for advanced applications. nih.gov

Specifically, 9-fluorenone hydrazones have been utilized as precursors in the synthesis of photochromic compounds. jmaterenvironsci.com Research in this area focuses on tuning the molecular structure to enhance performance, with studies examining how different structural variations affect photoswitching efficiency and the thermal half-lives of the isomers. dartmouth.edu For instance, a chiral dopant featuring two bistable hydrazone-based light switches was developed to control the self-assembly and photophysical properties of nematic liquid crystals. nih.gov This system demonstrated the ability to trigger an isothermal phase change from a helical cholesteric phase to an untwisted lamellar smectic A* phase upon irradiation with blue light, effectively creating a light-gated optical window. nih.gov

Fluorescence Sensing and Biological Probes

Fluorescent sensors are powerful tools for detecting and evaluating the levels of specific analytes in environmental and biological systems with minimal disruption. researchgate.net Hydrazone-based structures are frequently employed in the design of these sensors due to their responsive optical properties. mdpi.com The sensing mechanism often relies on the molecule's ability to exist in different tautomeric forms, which can be influenced by factors like pH, leading to a change in color or fluorescence. mdpi.com

While research into 9-fluorenone hydrazone specifically as a fluorescent probe is an emerging area, the broader class of aroylhydrazones has shown significant promise. For example, a pyridinoyl-hydrazone probe was designed for pH sensing, exhibiting a remarkable, pH-dependent "on-off" switch effect in its absorption and fluorescence spectra at neutral pH. mdpi.com This probe demonstrated excellent solubility and a sharp fluorescence turn-on in polar solvents, making it suitable for monitoring pH in various environments, including cellular organelles like lysosomes. mdpi.com The development of such probes is crucial for understanding chemical, biological, and physical processes in living organisms. mdpi.com

Corrosion Inhibition

Derivatives of this compound have been identified as effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. jmaterenvironsci.comresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.govcumhuriyet.edu.tr The presence of heteroatoms (nitrogen) and conjugated systems in the hydrazone structure facilitates this adsorption process. nih.govnih.gov Studies have shown that the inhibition efficiency of these compounds increases with their concentration in the corrosive medium. jmaterenvironsci.comresearchgate.net

Polarization studies have revealed that fluorenone hydrazone derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comresearchgate.net

| Inhibitor | Concentration | Inhibition Efficiency (%) | Environment | Reference |

|---|---|---|---|---|

| (E)-N′-(4-methylbenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (MeHDZ) | 5 × 10⁻³ mol/L | 98% | 15 wt.% HCl | nih.gov |

| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 5 × 10⁻³ mol/L | 94% | 15 wt.% HCl | nih.gov |

| (E)-N′-(4-(dimethylamino)benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazide (HIND) | 0.5 mmol/L | 88.4% | Chloride-Contaminated Concrete Pore Solution | nih.gov |

| N-Benzo jmaterenvironsci.comnih.gov dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1×10⁻³ M | 91.30% | 1.00 M HCl | sciencetechindonesia.com |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1×10⁻³ M | 91.34% | 1.00 M HCl | sciencetechindonesia.com |

The protective action of this compound derivatives is attributed to their adsorption onto the metal surface, forming a barrier against the corrosive environment. jmaterenvironsci.comnih.gov This adsorption is a spontaneous process that involves a combination of physical and chemical interactions (physisorption and chemisorption). nih.gov The mechanism can be described by various adsorption isotherm models, with studies indicating that the process can follow the Freundlich or Langmuir adsorption isotherms. jmaterenvironsci.comresearchgate.netnih.gov

The Langmuir model suggests the formation of a single, homogenous layer of inhibitor molecules on the steel surface. nih.gov The interaction involves the two nitrogen atoms of the imine linkage (C=N-NH), which act as active adsorption centers. nih.gov Thermodynamic data, such as the standard free energy of adsorption (ΔG°ads), indicate that the adsorption is a mixed mechanism. Values between -20 and -40 kJ/mol suggest a combination of electrostatic interaction between charged molecules and the charged metal surface (physisorption) and charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond (chemisorption). nih.gov

The molecular structure of the hydrazone inhibitor, particularly the nature of its substituents, significantly influences its corrosion inhibition efficiency. researchgate.netnih.gov Research has shown that the presence of electron-withdrawing groups on the fluorenone ring system decreases the inhibition efficiency. jmaterenvironsci.comresearchgate.net This effect is tied to how substituents alter the electron density distribution within the molecule, which in turn affects its ability to adsorb onto the metal surface. nih.gov

Conversely, a study on salicylaldehyde (B1680747) hydrazones found that electron-withdrawing substituents can strengthen the intramolecular hydrogen bonding within the molecule. nih.gov The position of the substituent is also critical; substitution at certain positions can be significantly more influential in modulating the molecule's properties than at other positions. nih.gov This highlights the importance of targeted molecular design in synthesizing new and more effective corrosion inhibitors.

Sulfuric acid is widely used in industrial processes such as acid pickling of steel, creating a need for effective corrosion inhibitors in this medium. jmaterenvironsci.com The inhibiting effect of several this compound derivatives has been specifically studied in 1.0 M H₂SO₄ solutions for the protection of carbon steel. jmaterenvironsci.comresearchgate.net

In these studies, galvanostatic and potentiodynamic anodic polarization techniques were used to evaluate inhibitor performance. jmaterenvironsci.comresearchgate.net The results confirmed that inhibition efficiency increases with higher concentrations of the fluorenone hydrazone derivatives. jmaterenvironsci.comresearchgate.net However, the efficiency was observed to decrease as the temperature of the acidic solution rises, which may be attributed to the desorption of the inhibitor molecules from the steel surface at higher temperatures. jmaterenvironsci.com

Pitting Corrosion Resistance

This compound and its derivatives have been identified as effective corrosion inhibitors for carbon steel, particularly in acidic environments. Research demonstrates that these compounds increase the resistance of steel to pitting corrosion, a localized form of corrosion that can lead to structural failure. The protective mechanism involves the adsorption of the hydrazone molecules onto the steel surface, forming a barrier that inhibits the corrosive process.

Studies using potentiodynamic anodic polarization have shown that fluorenone hydrazone derivatives shift the pitting corrosion potential to more positive, or noble, directions. This shift signifies an enhanced resistance to pitting attack in the presence of aggressive ions like chlorides. The efficiency of inhibition is dependent on the concentration of the hydrazone derivative, with higher concentrations generally providing greater protection. These compounds function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. The adsorption process of these molecules on the carbon steel surface has been found to follow the Freundlich adsorption isotherm.

Organic Synthesis and Building Block Utility

This compound is a versatile and valuable building block in the field of organic chemistry due to its reactive hydrazone group combined with the rigid, planar fluorene (B118485) core. lookchem.com

Precursor for Complex Organic Structures

The unique structure of this compound makes it an ideal starting material for the synthesis of a wide range of complex organic molecules. Its versatility is demonstrated in its use to create compounds with specific functional properties. lookchem.com

Photochromic Materials: A significant application is in the development of photochromic materials, which are compounds that can change color reversibly upon exposure to light. 9-fluorenone hydrazones serve as key precursors for synthesizing photochromic dihydroindolizines. The robust scaffold of the molecule is well-suited for creating molecules capable of undergoing the reversible photochemical reactions necessary for applications like optical data storage and molecular switches.

Polysubstituted Fluorenes: In the realm of catalysis, this compound is used in palladium-catalyzed cascade reactions. researchgate.net This modern synthetic strategy allows for the modular and regioselective synthesis of polysubstituted fluorenes, which are important structural motifs in materials science and medicinal chemistry. researchgate.net

Schiff Base Derivatives: The compound readily reacts with various amines and other molecules to form a diverse array of Schiff's bases. These derivatives are being investigated for various applications based on the functional groups introduced.

Reagent for Carbonyl Compound Detection

The hydrazone functional group is inherently reactive towards carbonyl groups (aldehydes and ketones). This reactivity is harnessed by using this compound as a derivatization reagent for the detection and quantification of carbonyl compounds. lookchem.com When it reacts with a carbonyl compound, it forms a stable, corresponding hydrazone derivative. This new derivative often has distinct properties, such as a unique color or improved ionization efficiency for mass spectrometry, which facilitates the identification and analysis of the original carbonyl compound in complex mixtures. lookchem.commdpi.com

Modifier in Chromatography Techniques

In analytical chemistry, this compound is employed as a modifier in chromatography techniques. lookchem.com Its addition to the mobile or stationary phase can enhance the separation and identification of different analytes in a mixture. The specific chemical properties of the hydrazone can alter the interactions between the analytes and the stationary phase, leading to better resolution and improved selectivity in the chromatographic analysis. lookchem.comscbt.com This allows for more accurate and efficient separation of compounds that might otherwise be difficult to distinguish. scbt.com

Emerging Research Areas

The distinct electronic and structural properties of this compound have prompted investigations into its potential use in advanced materials and devices.

Integration into Optoelectronic Devices

The fluorene core of this compound is a well-known building block for organic electronic materials due to its rigid, planar structure and efficient charge transport properties. Research is exploring how the hydrazone functional group can be leveraged to create novel materials for optoelectronics.

One of the most direct applications is its role as a precursor for photochromic materials, which are integral to the development of molecular switches and optical data storage devices. Furthermore, theoretical and experimental studies on the molecular structure, spectroscopic, and electronic properties of this compound provide foundational data for its potential application in this field. researchgate.net The study of related hydrazone-containing molecules has shown their potential in creating chromophores with significant nonlinear optical (NLO) properties, which are crucial for technologies like optical communications and data processing. acs.org The core structure is also related to scaffolds used in the development of organic dyes for dye-sensitized solar cells and electron-accepting materials for organic electronics. nih.govnih.gov

Nonlinear Optical Properties

The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by their potential applications in a range of photonic and optoelectronic technologies, including optical data storage, optical computing, and telecommunications. Organic molecules have emerged as promising candidates due to their high NLO responses, fast switching speeds, and the tunability of their molecular structure. This compound has been the subject of theoretical investigations to elucidate its potential as an NLO material.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of this compound. These computational analyses provide insights into the molecular geometry, electronic structure, and, crucially, the hyperpolarizability of the molecule, which is a measure of its NLO response.

A significant theoretical investigation into the molecular structure and spectroscopic properties of this compound has been conducted, providing valuable data on its NLO characteristics. researchgate.net The study utilized the B3LYP/6-311++G(d,p) level of theory to perform calculations. researchgate.net The key NLO-related parameters calculated in this study include the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials, as it is responsible for phenomena such as second-harmonic generation (SHG). The calculated values for this compound indicate a notable NLO response. The components of the first-order hyperpolarizability, along with the total hyperpolarizability (β_tot), provide a comprehensive picture of the molecule's NLO behavior.

| Parameter | Value |

|---|---|

| β_x (esu) | -1.01 x 10-30 |

| β_y (esu) | -0.11 x 10-30 |

| β_z (esu) | -0.01 x 10-30 |

| β_tot (esu) | 1.02 x 10-30 |

These theoretical findings underscore the potential of this compound as a promising candidate for the development of new NLO materials. The non-zero first-order hyperpolarizability suggests that materials based on this molecule could exhibit significant second-order NLO effects, paving the way for further experimental validation and application in photonic devices.

Catalytic Applications in Organic Transformations

While this compound itself has not been extensively reported as a primary catalyst, its role in catalytic systems and the catalytic activity of its derivatives and related hydrazone complexes highlight its importance in organic synthesis. The hydrazone moiety is a versatile functional group that can act as a ligand for transition metals, leading to the formation of catalytically active complexes.

One area where hydrazone derivatives have shown significant promise is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium(II)-hydrazone complexes have been synthesized and successfully employed as catalysts in the Heck reaction, a widely used method for the synthesis of substituted alkenes.

In a notable study, a polystyrene-supported palladium(II)-hydrazone complex was developed and its catalytic activity in the Heck reaction was investigated. analis.com.my The catalyst demonstrated high efficiency in the coupling of various aryl halides with alkenes. The use of a polymer support offers several advantages, including ease of catalyst separation and recycling.

| Entry | Aryl Halide | Alkene | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Styrene | NaOAc | 165 | 85.63 |

| 2 | 4-Bromoanisole | Styrene | K2CO3 | 165 | 99.84 |

| 3 | 4-Bromoanisole | Styrene | Et3N | 165 | 98.97 |

| 4 | 4-Bromotoluene | Styrene | K2CO3 | 165 | 99.50 |

| 5 | 4-Chlorotoluene | Styrene | K2CO3 | 165 | 80.20 |

Furthermore, this compound has been shown to play a crucial role as a reactant that facilitates a catalytic cycle in a denitrogenative palladium-catalyzed cascade reaction for the synthesis of polysubstituted fluorenes. researchgate.net In this process, the hydrazone facilitates the oxidative addition of Pd(II) to Pd(IV) within the Catellani-type pathway and also serves as a methylene (B1212753) synthon. researchgate.net This exemplifies the utility of this compound in enabling complex, catalytically driven organic transformations, even when not acting as the primary catalyst itself.

The versatility of the hydrazone functional group in coordinating with various transition metals suggests that this compound is a valuable precursor for the development of novel catalysts for a wide range of organic reactions. Future research in this area is likely to focus on the synthesis and characterization of new this compound-based metal complexes and the exploration of their catalytic activities in various organic transformations.

Q & A

Q. What are the standard synthetic routes for preparing 9-fluorenone hydrazone, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

- Methodological Answer : Hydrazones are typically synthesized via condensation of hydrazine derivatives with carbonyl compounds. For this compound, refluxing 9-fluorenone with hydrazine hydrate in ethanol under acidic (e.g., acetic acid) or basic conditions is common. Solvent polarity affects reaction kinetics: polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack, while ethanol balances cost and safety. Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers distinguish it from its precursor?

- Methodological Answer :

- FTIR : Look for disappearance of the C=O stretch (~1700 cm⁻¹ for 9-fluorenone) and appearance of N-H stretches (~3300 cm⁻¹) and C=N (~1600 cm⁻¹) for the hydrazone.

- ¹H NMR : Loss of the carbonyl proton and new signals for NH (δ 8–10 ppm) and aromatic protons influenced by conjugation with the hydrazone group.

- HPLC-UV : Compare retention times and UV spectra (e.g., λmax shifts due to extended conjugation) to validate purity and structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile or butyl rubber gloves (12–15 mil thickness for spills) and sealed goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis due to potential carcinogenicity (GHS08 classification).

- Waste Disposal : Collect residues in labeled containers for hazardous waste; avoid aqueous discharge due to environmental persistence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental spectroscopic data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Simulate IR and UV-Vis spectra to compare with experimental results.

- Electron Density Analysis : Map HOMO-LUMO orbitals to explain charge-transfer interactions observed in photophysical studies (e.g., fluorescence quenching mechanisms).

- Thermodynamic Validation : Compare computed sublimation enthalpies and vapor pressures with Knudsen effusion experimental data to assess accuracy .

Q. What experimental strategies resolve contradictions in reported environmental persistence data for this compound?

- Methodological Answer :

- Phase Partitioning Studies : Measure gas/particulate distribution using GC-MS under controlled humidity and temperature to account for variability in atmospheric models.

- Degradation Pathways : Use isotopic labeling (e.g., ¹⁴C) to track photodegradation products in simulated sunlight chambers. Compare with field data (e.g., Arctic air samples) to identify secondary oxidation products like nitro-derivatives .

- Interlaboratory Calibration : Standardize extraction protocols (e.g., SPE vs. Soxhlet) to minimize analytical discrepancies in soil/water matrices.

Q. How do substituent modifications on the hydrazone moiety influence the bioactivity of 9-fluorenone derivatives in pesticide design?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance insecticidal activity via hydrogen bonding with target enzymes (e.g., acetylcholinesterase).

- Hybridization Strategies : Conjugate with natural products (e.g., indole or cholesterol) to improve bioavailability. For example, indole-hydrazone hybrids show nematicidal activity (LC₅₀ = 1.0 mg/L) via fatty acid metabolism disruption.

- pH-Responsive Design : Exploit hydrazone’s pH-sensitive C=N bond for targeted release in acidic pest gut environments .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.